

Application Notes and Protocols: Adjunctive Ganaxolone Therapy for CDKL5 Deficiency Disorder

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Compound of Interest

Compound Name: *Ganaxolone*

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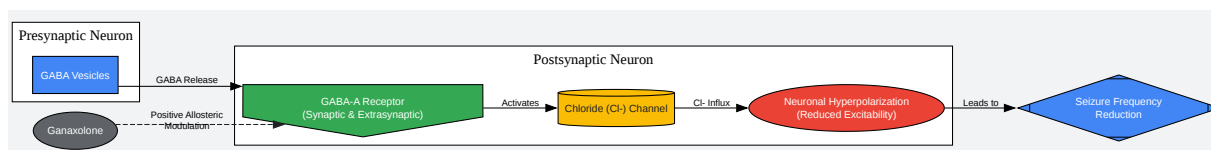
Introduction

CDKL5 deficiency disorder (CDD) is a rare, X-linked dominant genetic epilepsy characterized by early-onset, refractory seizures and severe neurodevelopmental impairment.[1][2] The disorder results from mutations in the cyclin-dependent kinase-like 5 (CDKL5) gene, which is crucial for normal brain development and function.[2] Seizures in CDD are often difficult to control with existing anti-seizure medications (ASMs). **Ganaxolone** (ZTALMY®) is a synthetic analog of the endogenous neurosteroid allopregnanolone and acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[3][4] It has been approved for the treatment of seizures associated with CDD in patients aged two years and older, offering a targeted therapeutic option for this challenging condition.[2][5][6] This document provides detailed application notes and protocols based on the pivotal Phase 3 Marigold clinical trial and other relevant studies.

Mechanism of Action

Ganaxolone enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, by modulating both synaptic and extrasynaptic GABA-A receptors.[3][4] This dual action is distinct from other GABA-A receptor modulators like benzodiazepines,

which primarily target synaptic receptors.[3] By potentiating GABAergic inhibition, **ganaxolone** helps to reduce neuronal hyperexcitability, thereby decreasing seizure frequency.[3]



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Caption: Mechanism of action of **ganaxolone** on the GABA-A receptor.

Clinical Efficacy and Safety Data

The following tables summarize the key efficacy and safety data from the Phase 3 Marigold trial (NCT03572933), a randomized, double-blind, placebo-controlled study evaluating adjunctive **ganaxolone** in children and young adults with CDD.[1][7][8]

Table 1: Efficacy of Adjunctive Ganaxolone in the Marigold Trial

Efficacy Endpoint	Ganaxolone (n=50)	Placebo (n=51)	p-value
Median Percentage Reduction in 28-Day Major Motor Seizure Frequency	30.7%	6.9%	0.0036
Hodges-Lehmann Estimate of Median Difference (95% CI)	-27.1% (-47.9 to -9.6)	-	-

Data sourced from the Marigold Phase 3 clinical trial results.[1][2]

Table 2: Patient Demographics and Baseline Characteristics (Marigold Trial)

Characteristic	Ganaxolone (n=50)	Placebo (n=51)
Median Age (years)	6 (IQR 3-10)	6 (IQR 4-11)
Sex (Female)	84%	88%
Median Baseline 28-Day Major Motor Seizure Frequency	39.5	38.0

IQR: Interquartile Range. Data from the Marigold Phase 3 clinical trial.[\[1\]](#)

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the Marigold Trial (≥10% in Ganaxolone Group and More Frequent than Placebo)

Adverse Event	Ganaxolone (n=50)	Placebo (n=51)
Somnolence	44%	24%
Pyrexia (Fever)	24%	18%
Upper Respiratory Tract Infection	16%	12%
Salivary Hypersecretion	12%	2%

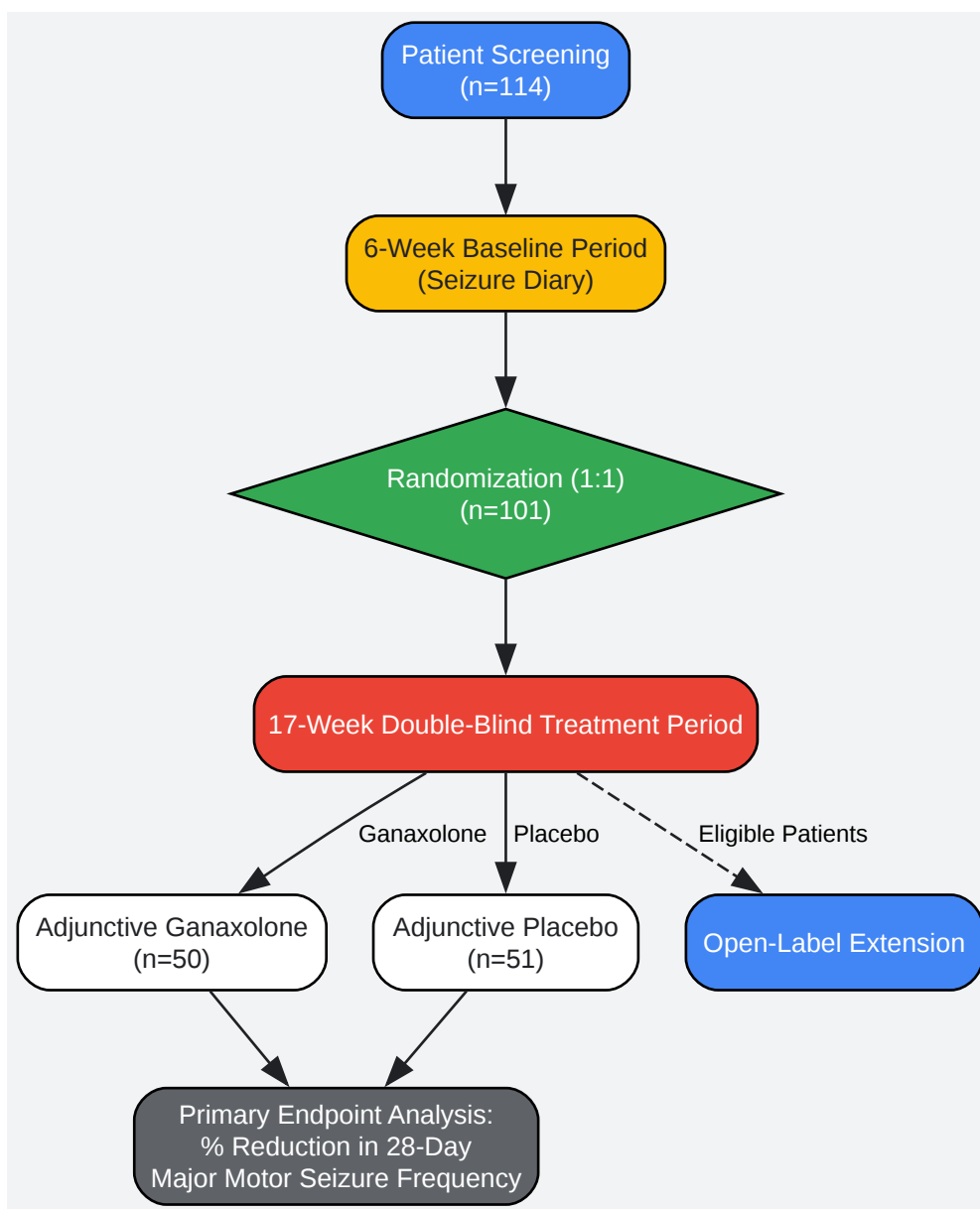
Data from the Marigold Phase 3 clinical trial.[\[6\]](#)[\[9\]](#) Serious adverse events occurred in 12% of patients in the **ganaxolone** group and 10% in the placebo group.

Experimental Protocols

The following protocols are based on the methodology of the Marigold Phase 3 clinical trial.

Study Design

The Marigold study was a global, randomized, double-blind, placebo-controlled, Phase 3 trial.
[\[7\]](#)[\[8\]](#)



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Caption: Workflow of the Phase 3 Marigold clinical trial.

Patient Population and Eligibility Criteria

- Inclusion Criteria:
 - Age 2 to 21 years.[7][8]
 - Confirmed pathogenic or likely pathogenic CDKL5 gene variant.[10]

- At least 16 major motor seizures per month at baseline.[1]
- Stable dose of 1 to 4 concomitant anti-seizure medications.
- Willingness of a parent/caregiver to maintain a daily electronic seizure diary.[10]
- Exclusion Criteria:
 - Previous exposure to **ganaxolone**.[\[11\]](#)
 - Diagnosis of West Syndrome with a hypsarrhythmia pattern on EEG.[\[11\]](#)
 - Use of moderate or strong CYP3A4 inducers or inhibitors.[\[11\]](#)[\[12\]](#)
 - Use of felbamate unless on a stable dose for more than 6 months with stable liver function.[\[10\]](#)
 - Clinically significant unstable medical conditions.

Dosing and Administration

Ganaxolone is administered as an oral suspension (50 mg/mL) three times daily with food.[\[5\]](#)
[\[6\]](#)[\[12\]](#) The dosage is titrated based on body weight and tolerability.

Table 4: **Ganaxolone** Titration Schedule

Week	Patients ≤ 28 kg	Patients > 28 kg
1	6 mg/kg three times daily (18 mg/kg/day)	150 mg three times daily (450 mg/day)
2	11 mg/kg three times daily (33 mg/kg/day)	300 mg three times daily (900 mg/day)
3	16 mg/kg three times daily (48 mg/kg/day)	450 mg three times daily (1350 mg/day)
≥ 4	Maintenance: 21 mg/kg three times daily (63 mg/kg/day)	Maintenance: 600 mg three times daily (1800 mg/day)

Dosage should be increased no more frequently than every 7 days, based on tolerability.[12]
[13] The maximum daily dose should not be exceeded.[13]

Outcome Measures

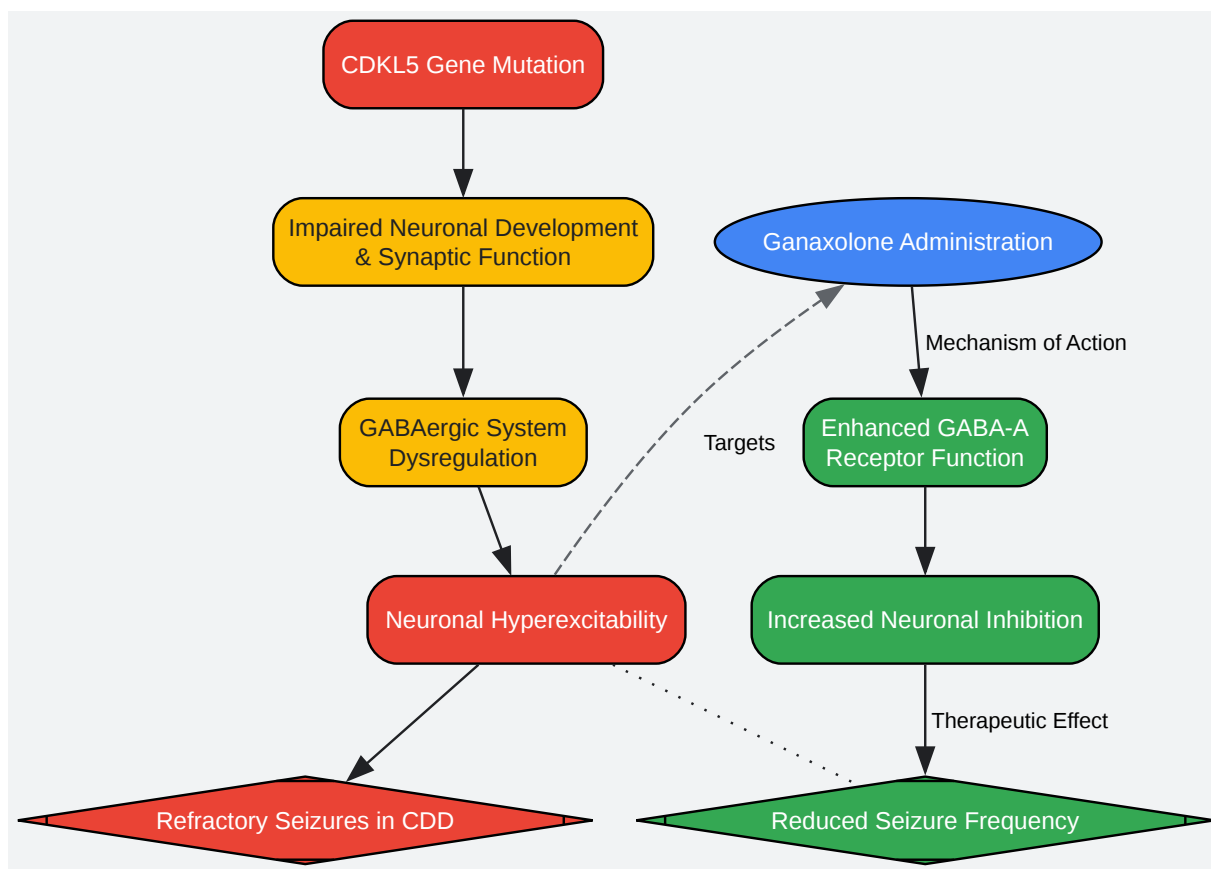
- Primary Efficacy Endpoint: The percentage change in 28-day major motor seizure frequency during the 17-week double-blind treatment period relative to the 6-week prospective baseline period.[7][8] Major motor seizures included bilateral tonic, generalized tonic-clonic, atonic/drop, bilateral clonic, and focal to bilateral tonic-clonic seizures.[7]
- Secondary Efficacy Endpoints:
 - Percentage of seizure-free days for major motor seizures.[7]
 - Clinical Global Impression of Improvement (CGI-I).[7]

Safety and Tolerability Assessments

- Monitoring of treatment-emergent adverse events (TEAEs).
- Physical and neurological examinations.
- Vital signs.
- 12-lead electrocardiograms (ECGs).
- Clinical laboratory tests (hematology, chemistry, and urinalysis).

Logical Framework for Ganaxolone Intervention in CDD

The therapeutic rationale for using **ganaxolone** in CDD is based on addressing the neuronal hyperexcitability that underlies the seizure phenotype.



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Caption: Logical framework of **ganaxolone** intervention in CDKL5 deficiency disorder.

Conclusion

Adjunctive therapy with **ganaxolone** has demonstrated a statistically significant and clinically meaningful reduction in major motor seizure frequency in children with CDKL5 deficiency disorder.[2][8] The treatment was generally well-tolerated, with a safety profile consistent with previous studies.[2] The detailed protocols from the Marigold trial provide a robust framework for the clinical application and further investigation of **ganaxolone** in this patient population. These findings represent a significant advancement in the management of seizures associated with CDD.

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